molecular formula C10H13Br2NO B14236282 2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol CAS No. 325151-61-9

2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol

Cat. No.: B14236282
CAS No.: 325151-61-9
M. Wt: 323.02 g/mol
InChI Key: QIQKPWCVGIQIBB-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol is an organic compound with the molecular formula C10H13Br2NO and a molecular weight of 323.024 g/mol . This compound is known for its unique structure, which includes two bromine atoms and a dimethylaminoethyl group attached to a phenol ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol typically involves the bromination of 4-[2-(dimethylamino)ethyl]phenol. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions of the phenol ring . The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, such as dichloromethane, at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the phenol group to a hydroxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions are employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Products include quinones or other oxidized phenol derivatives.

    Reduction: Products include de-brominated phenol or hydroxy derivatives.

Scientific Research Applications

2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The bromine atoms and the dimethylaminoethyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol is unique due to the presence of the dimethylaminoethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are required.

Properties

CAS No.

325151-61-9

Molecular Formula

C10H13Br2NO

Molecular Weight

323.02 g/mol

IUPAC Name

2,6-dibromo-4-[2-(dimethylamino)ethyl]phenol

InChI

InChI=1S/C10H13Br2NO/c1-13(2)4-3-7-5-8(11)10(14)9(12)6-7/h5-6,14H,3-4H2,1-2H3

InChI Key

QIQKPWCVGIQIBB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC(=C(C(=C1)Br)O)Br

Origin of Product

United States

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